1-(4-Methoxyphenyl)isoquinolin-3(2H)-one 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 61561-66-8
VCID: VC15925946
InChI: InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one

CAS No.: 61561-66-8

Cat. No.: VC15925946

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one - 61561-66-8

Specification

CAS No. 61561-66-8
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2H-isoquinolin-3-one
Standard InChI InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)
Standard InChI Key DNNHPUVMFKZVTJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one features a bicyclic isoquinoline scaffold fused with a methoxy-substituted phenyl ring. The methoxy group at the para position of the phenyl ring enhances electron donation, influencing the compound's electronic distribution and reactivity . Key structural parameters include:

PropertyValueSource
CAS Number61561-66-8
Molecular FormulaC16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_{2}
Molecular Weight251.27 g/mol
Purity97%

The planar isoquinoline system facilitates π-π stacking interactions, while the methoxy group contributes to solubility and binding affinity in biological systems . Comparative studies with analogs, such as 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one (CAS 1326837-49-3), reveal that ethoxy substitutions increase molecular weight (C26H21N3O4\text{C}_{26}\text{H}_{21}\text{N}_{3}\text{O}_{4}, 439.5 g/mol) but reduce polarity .

Synthetic Methodologies

Condensation and Cyclization Reactions

A common synthesis route involves the condensation of NN-methyl-oo-toluamide with 4-methoxybenzonitrile under basic conditions. In a representative procedure :

  • NN-Methyl-oo-toluamide (2.0 g, 13.4 mmol) is treated with nn-butyllithium in tetrahydrofuran (THF) at 0°C.

  • 4-Methoxybenzonitrile (2.14 g, 16.08 mmol) is added, followed by warming to room temperature.

  • The intermediate is isolated and demethylated using pyridinium hydrochloride at 190°C for 2 hours, yielding 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one with 84% efficiency .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, Lange et al. demonstrated that microwave conditions reduce reaction times from 24 hours to under 2 hours for analogous quinolinones . This method enhances yield and minimizes side products, making it suitable for scalable production.

Structural Analogs and Comparative Analysis

Key Derivatives and Their Properties

Compound NameMolecular FormulaBiological ActivitySource
4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-oneC16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_{2}Antibacterial, Anticancer
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneC18H17NO3S\text{C}_{18}\text{H}_{17}\text{NO}_{3}\text{S}Cytotoxicity (HL-60 IC50_{50}: 0.8 µM)
1-(4-Methoxyphenyl)octahydro-4a(2H)-isoquinolinolC16H23NO2\text{C}_{16}\text{H}_{23}\text{NO}_{2}CNS modulation potential

These analogs highlight the role of substituents in modulating bioactivity. For instance, sulfonyl groups enhance cytotoxicity, while hydroxyl groups improve antibacterial efficacy .

Applications and Future Directions

Drug Discovery and Development

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one serves as a lead compound for:

  • Oncology: Development of selective topoisomerase inhibitors.

  • Infectious Diseases: Optimization of antibiotic scaffolds resistant to β-lactamases.

Challenges and Innovations

Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:

  • Prodrug Design: Esterification of the ketone group to enhance bioavailability.

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve tumor targeting .

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